molecular formula C15H16N4OS B2843552 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207039-15-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2843552
CAS RN: 1207039-15-3
M. Wt: 300.38
InChI Key: BXFGPHSQGGHQJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic methods . For instance, the structure of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were evaluated for anti-inflammatory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the physicochemical properties of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were calculated to predict ADME parameters .

Scientific Research Applications

Antibacterial Applications

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide and its analogs have been studied for their antibacterial properties. For instance, analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This indicates the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Applications

Research has also explored the anticancer potential of related compounds. For example, N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was evaluated for its anticancer activity against MDA-MB-231 breast cancer cells, showing the potential therapeutic applications of these compounds in cancer treatment (Senthilkumar et al., 2021).

Antimicrobial and Antitubercular Screening

The Schiff bases of compounds structurally related to this compound have been synthesized and tested for antimicrobial activity. Some showed significant activity against various bacterial and fungal strains, including Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial and antitubercular agents (Sivakumar & Rajasekaran, 2013).

Antioxidant Properties

Several studies have synthesized and tested analogs of this compound for their antioxidant properties. For example, novel carboxamides based on pyrazolobenzothiazine ring system were found to possess moderate to significant radical scavenging activity, highlighting their potential as antioxidants (Ahmad et al., 2012).

Synthesis and Characterization

There is also a significant amount of research focused on the synthesis and characterization of these compounds, providing a foundation for understanding their potential applications in various fields of science and medicine. This includes the study of their chemical properties, reaction mechanisms, and structural analysis (Ledenyova et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, the in vitro anti-proliferation evaluation against four human cancer cell lines and one normal cell line indicated that most of them exhibited potent cytotoxicity .

Future Directions

Future research could involve adapting existing methods for the synthesis of “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide” and investigating its potential biological activities . Further studies could also focus on the development of new antidepressant drugs .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-8-5-6-9(2)13-11(8)17-15(21-13)18-14(20)12-10(3)7-16-19(12)4/h5-7H,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFGPHSQGGHQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(C=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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